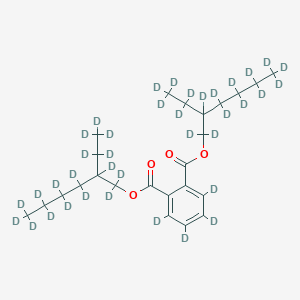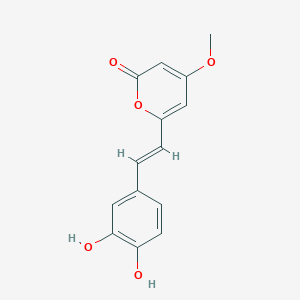![molecular formula C12H24ClNO9 B12399427 [(2R)-3-carboxy-2-(3-hydroxy-3-methylbutanoyl)oxypropyl]-dimethyl-(trideuteriomethyl)azanium;perchlorate](/img/structure/B12399427.png)
[(2R)-3-carboxy-2-(3-hydroxy-3-methylbutanoyl)oxypropyl]-dimethyl-(trideuteriomethyl)azanium;perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R)-3-carboxy-2-(3-hydroxy-3-methylbutanoyl)oxypropyl]-dimethyl-(trideuteriomethyl)azanium;perchlorate is a complex organic compound with a unique structure It is characterized by the presence of a carboxylic acid group, a hydroxy group, and a dimethylammonium group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-3-carboxy-2-(3-hydroxy-3-methylbutanoyl)oxypropyl]-dimethyl-(trideuteriomethyl)azanium;perchlorate typically involves the reaction of isovaleric acid with 3-hydroxyisobutyric acid ester, followed by the combination with carnitine . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using automated reactors and stringent quality control measures. The process ensures high purity and yield of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
[(2R)-3-carboxy-2-(3-hydroxy-3-methylbutanoyl)oxypropyl]-dimethyl-(trideuteriomethyl)azanium;perchlorate undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The dimethylammonium group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carboxylic acid group may produce an alcohol.
Scientific Research Applications
[(2R)-3-carboxy-2-(3-hydroxy-3-methylbutanoyl)oxypropyl]-dimethyl-(trideuteriomethyl)azanium;perchlorate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic effects in treating metabolic disorders and cardiovascular diseases.
Industry: It is used in the production of pharmaceuticals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of [(2R)-3-carboxy-2-(3-hydroxy-3-methylbutanoyl)oxypropyl]-dimethyl-(trideuteriomethyl)azanium;perchlorate involves its interaction with specific molecular targets and pathways. The compound may act by modulating enzyme activity, influencing metabolic pathways, and affecting cellular signaling processes. Detailed studies are required to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
(2R)-3-Hydroxyisovaleroyl Carnitine: This compound shares a similar structure and is used in metabolic studies.
2-Phenylethyl 3-O-(4-carboxy-3-hydroxy-3-methylbutanoyl)-beta-D-glucopyranoside: Another compound with a similar functional group arrangement, used in biochemical research
Uniqueness
[(2R)-3-carboxy-2-(3-hydroxy-3-methylbutanoyl)oxypropyl]-dimethyl-(trideuteriomethyl)azanium;perchlorate is unique due to its specific combination of functional groups and isotopic labeling, which makes it valuable for specialized research applications.
Properties
Molecular Formula |
C12H24ClNO9 |
|---|---|
Molecular Weight |
364.79 g/mol |
IUPAC Name |
[(2R)-3-carboxy-2-(3-hydroxy-3-methylbutanoyl)oxypropyl]-dimethyl-(trideuteriomethyl)azanium;perchlorate |
InChI |
InChI=1S/C12H23NO5.ClHO4/c1-12(2,17)7-11(16)18-9(6-10(14)15)8-13(3,4)5;2-1(3,4)5/h9,17H,6-8H2,1-5H3;(H,2,3,4,5)/t9-;/m1./s1/i3D3; |
InChI Key |
GBYKKYWFYOTBSN-WINMCZQPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)CC(C)(C)O.[O-]Cl(=O)(=O)=O |
Canonical SMILES |
CC(C)(CC(=O)OC(CC(=O)O)C[N+](C)(C)C)O.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[6-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-3-methylpyridin-2-yl]-N-[3-[3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanoylamino]propyl]benzamide](/img/structure/B12399347.png)



![(1Z)-2-azaniumyl-N-[[(2R,3S,4R,5S)-3,4-dihydroxy-5-[2-(5-phenyltetrazol-2-yl)ethyl]oxolan-2-yl]methoxysulfonyl]-3-methylpentanimidate](/img/structure/B12399364.png)





![4-amino-1-[(2R,3S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12399392.png)


